C6 ceramida

Descripción general

Descripción

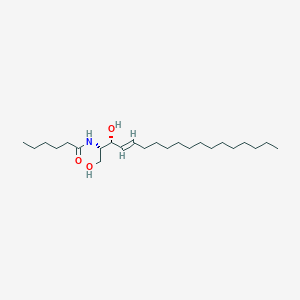

C6-Ceramida, también conocida como N-Hexanoilsphingosina, es un esfingolípido bioactivo que juega un papel crucial en diversos procesos celulares. Las ceramidas están compuestas por una base esfingóide amida unida a un ácido graso. La longitud y el grado de saturación dentro de la base esfingóide o el ácido graso determinan las actividades biológicas de las ceramidas individuales. La C6-Ceramida es una ceramida de cadena corta que ha sido ampliamente estudiada por su papel en la apoptosis, la proliferación celular y las vías de señalización intracelular .

Aplicaciones Científicas De Investigación

La C6-Ceramida tiene numerosas aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar el metabolismo de los esfingolípidos y las vías de señalización.

Biología: Se investiga por su papel en la apoptosis, la autofagia y la proliferación celular.

Mecanismo De Acción

La C6-Ceramida ejerce sus efectos a través de varios objetivos moleculares y vías:

Señalización intracelular: Interactúa con proteínas efectoras para regular vías como la vía Akt, lo que lleva a la inhibición de la proliferación celular y la angiogénesis.

Dinámica de la membrana: La C6-Ceramida influye en la fluidez de la membrana y la formación de plataformas de membrana enriquecidas en ceramida.

Análisis Bioquímico

Biochemical Properties

C6 Ceramide is synthesized in the endoplasmic reticulum and is further processed at the Golgi apparatus . It interacts with enzymes, proteins, and other biomolecules, playing a crucial role in the regulation of cell survival, proliferation, apoptosis, migration, invasion, and drug resistance . Importantly, C24-ceramide interacts with phosphatidylinositol-5-phosphate-4-kinase type-2 gamma (PIP4K2C), and C6 Ceramide competes with C24-ceramide for the binding site of PIP4K2C .

Cellular Effects

C6 Ceramide has been shown to inhibit cell growth, migration, and invasion in vitro . It decreases tumor growth and metastasis in the lungs without side effects in xenograft models . It also promotes apoptosis in lung cancer-derived A549 cells by a caspase-dependent mechanism .

Molecular Mechanism

The molecular mechanism underlying ceramide synthesis by CerS enzymes remains poorly understood . It is known that CerS catalysis proceeds via a ping-pong reaction mechanism involving a covalent acyl-enzyme intermediate . C6 Ceramide promotes apoptosis in A549 cells by a caspase-dependent mechanism that can be blocked by overexpression of exogenous BCL2 .

Temporal Effects in Laboratory Settings

In laboratory settings, C6 Ceramide has been shown to have temporal effects. For instance, it has been observed that C6 Ceramide treatment inhibits the proangiogenic activity of multiple myeloma exosomes via the miR-29b/Akt pathway . Furthermore, C6 Ceramide treatment dramatically increases vincristine sensitivity both in vivo and in vitro, involving AMP-activated protein kinase–p53 signaling .

Dosage Effects in Animal Models

In animal models, the effects of C6 Ceramide vary with different dosages. For instance, C6 Ceramide has been shown to decrease tumor growth and metastasis in the lungs without side effects in xenograft models .

Metabolic Pathways

C6 Ceramide is involved in the de novo pathway of ceramides. It relies on acyl-CoA to N-acylate dihydrosphingosine to form dihydroceramide and produce ceramide under the action of desaturase . Ceramide can also be used as the attachment site of phosphorylation or phosphocholine to generate ceramide-1-phosphate or sphingomyelin .

Transport and Distribution

C6 Ceramide is transported and distributed within cells and tissues. In mammalian cells, the ceramide transfer protein forms a contact site between the ER and the trans-Golgi region and transports ceramide utilizing its steroidogenic acute regulatory protein-related lipid transfer domain .

Subcellular Localization

The subcellular localization of C6 Ceramide remains controversial . It is known that the enzymes that regulate ceramide metabolism show distinct subcellular localization and topology .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La C6-Ceramida se puede sintetizar a través de varios métodos. Un enfoque común implica la condensación de serina y palmitoil-CoA para formar 3-ketoesfinganina, que luego se reduce a esfinganina. La esfinganina se acilata posteriormente con hexanoil-CoA para producir C6-Ceramida . Este método requiere condiciones de reacción específicas, incluida la presencia de enzimas como la serina palmitoiltransferasa y la ceramida sintasa.

Métodos de producción industrial

En entornos industriales, la C6-Ceramida se puede producir utilizando formulaciones sin solventes. Por ejemplo, la C6-Ceramida se puede complejar con fosfocolina de colesterol para crear bicapas fluidas, que mejoran la biodisponibilidad de la ceramida para aplicaciones celulares . Este método es ventajoso ya que evita el uso de solventes orgánicos, lo que lo hace más ecológico y eficiente para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones

La C6-Ceramida experimenta varias reacciones químicas, que incluyen:

Oxidación: La C6-Ceramida se puede oxidar para formar ceramida-1-fosfato.

Reducción: La reducción de C6-Ceramida puede conducir a la formación de dihidroceramida.

Sustitución: La C6-Ceramida puede participar en reacciones de glicosilación para formar glucosilceramida.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Borohidruro de sodio u otros agentes reductores.

Sustitución: UDP-glucosa en presencia de glucosilceramida sintasa.

Productos principales

Oxidación: Ceramida-1-fosfato.

Reducción: Dihidroceramida.

Sustitución: Glucosilceramida.

Comparación Con Compuestos Similares

La C6-Ceramida se compara con otras ceramidas, como:

C2-Ceramida: Una ceramida de cadena más corta con efectos apoptóticos similares pero diferente biodisponibilidad.

C16-Ceramida: Una ceramida de cadena más larga con roles distintos en la señalización celular y la dinámica de la membrana.

Dihidroceramida: Una forma reducida de ceramida con diferentes actividades biológicas.

La C6-Ceramida es única debido a su estructura de cadena corta, que permite una absorción celular más fácil y una mayor biodisponibilidad en comparación con las ceramidas de cadena más larga .

Propiedades

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRJSFWNFTXXQC-QFWQFVLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90924923 | |

| Record name | N-Hexanoylsphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124753-97-5 | |

| Record name | N-Hexanoylsphingosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124753975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hexanoylsphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-HEXANOYLSPHINGOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/038753E78J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

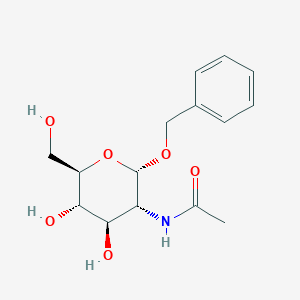

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

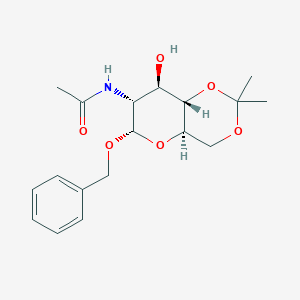

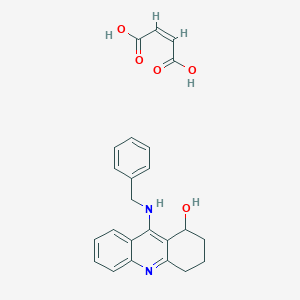

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline](/img/structure/B43430.png)

![2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B43433.png)

![2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43436.png)

![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43438.png)

![[2-Acetyloxy-2-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] acetate](/img/structure/B43461.png)